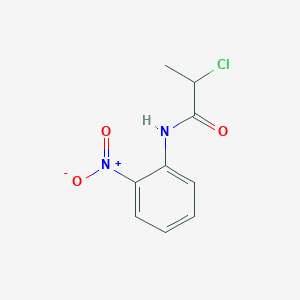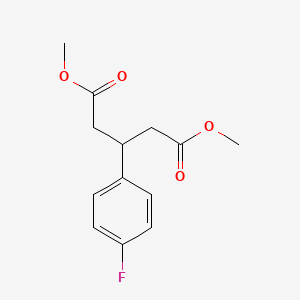
Dimethyl 3-(4-fluorophenyl)pentanedioate
Vue d'ensemble
Description
Quantum-chemical Calculations and Structural Analysis
The molecular structure of compounds related to Dimethyl 3-(4-fluorophenyl)pentanedioate has been extensively studied. For instance, the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione were investigated using various spectroscopic methods and X-ray diffraction analysis. Quantum-chemical calculations revealed that the compound is stabilized in the hydrazone form and exhibits high reactivity due to effective atomic charges in the tautomeric forms. The thermodynamic functions indicated that the proton dissociation process is unspontaneous, endothermic, and entropically unfavorable, suggesting that the compound maintains its structure in both solution and solid state .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For example, direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, which is structurally similar to Dimethyl 3-(4-fluorophenyl)pentanedioate, was performed to obtain esters of bridge-fluorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids. This process involved an improved synthetic procedure and preparative GC for isolation . Additionally, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, which shares a similar synthetic pathway, was achieved using condensation and hydrogenation processes, with high yield and purity .
Molecular Structure Analysis
The molecular conformation of compounds with similar structural features has been analyzed. For instance, the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols was studied, revealing a dominant presence of conformers where the t-butyl and phenyl groups are in close proximity. This suggests an attractive interaction between alkyl and phenyl groups, which could be significant in certain chemical reactions .
Chemical Reactions Analysis
Unexpected chemical reactions have been observed in compounds with similar structures. For example, a solid-state photochemistry study of an alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketone resulted in a 2 + 2 photocycloaddition product, contrary to the expected photodecarbonylation. This reaction occurred both in solution and in the crystalline solid state, demonstrating the complexity of chemical reactions in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. The NMR spectra of partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates showed a wide range of chemical shifts and coupling constants, which were in agreement with calculated results. This indicates that the substitution pattern and additional strain from polyfluorination significantly affect the physical properties of these compounds .
Applications De Recherche Scientifique
Physical and Photophysical Characterization
- Membrane Probes : Dimethyl BODIPY fluorophores, related to Dimethyl 3-(4-fluorophenyl)pentanedioate, are used in cell biology to study membrane behavior due to their changing fluorescence properties under different concentrations (Dahim et al., 2002).
Photochemistry and Photocycloaddition
- Solid-State Photochemistry : A study focused on the photodecarbonylation of certain ketones (related to Dimethyl 3-(4-fluorophenyl)pentanedioate) and found that under UV irradiation, these compounds undergo photocycloaddition, a process valuable in organic synthesis (Resendiz et al., 2008).
Molecular Structure Studies
- Crystal Structures of Fungicidal Azolylmethanes : Investigations into the crystal structures of fungicidal azolylmethanes, which are structurally similar to Dimethyl 3-(4-fluorophenyl)pentanedioate, provided insights into molecular conformations and potential binding modes at active sites (Anderson et al., 1984).
Radiopharmaceutical Development
- Prostate Cancer Imaging : Fluorine-18 labeled derivatives of 2-(phosphonomethyl)pentanedioic acid, structurally related to Dimethyl 3-(4-fluorophenyl)pentanedioate, were investigated as prostate-specific membrane antigen inhibitors for PET imaging in prostate cancer diagnosis and staging (Graham et al., 2013).
Synthesis and Analytical Characterization
- Synthesis of 1-Arylpiperidin-4-ols : Research on the synthesis of 1-arylpiperidin-4-ols, which are chemically related, provided valuable insights into chemical reactions and synthesis methods relevant to Dimethyl 3-(4-fluorophenyl)pentanedioate (Reese & Thompson, 1988).
X-ray Imaging Applications
- Radiopaque Compounds : A study on the synthesis of a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, demonstrates potential applications in X-ray imaging. This research is relevant due to the structural similarity with Dimethyl 3-(4-fluorophenyl)pentanedioate (Gopan et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 3-(4-fluorophenyl)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-17-12(15)7-10(8-13(16)18-2)9-3-5-11(14)6-4-9/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLSDWTKDQYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



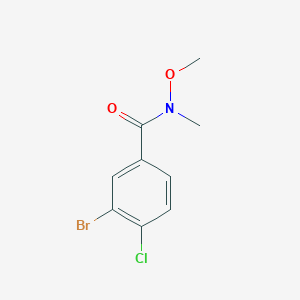
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
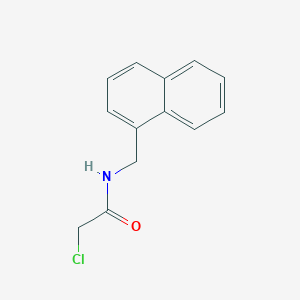
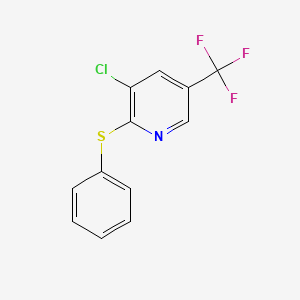
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
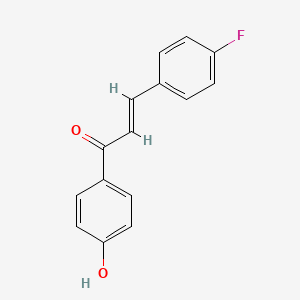

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)
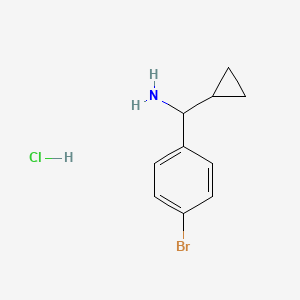
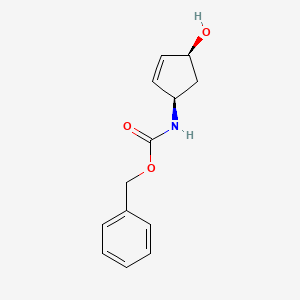

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)
